molecular formula C21H24N4O2S2 B3500050 5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

Cat. No.: B3500050
M. Wt: 428.6 g/mol
InChI Key: UMSKOHLPVBPRHO-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thione class, characterized by a triazole ring fused with a thione functional group. Key structural features include:

  • Morpholinomethyl group at position 2, enhancing solubility via its polar amine and ether moieties.
  • Phenyl group at position 4, providing hydrophobic interactions.

Synthetic routes for analogous triazole-thiones involve cyclization of hydrazinecarbothioamides under basic conditions (e.g., NaOH reflux) followed by S-alkylation with α-halogenated ketones . The compound exists predominantly in the thione tautomeric form, as confirmed by IR and NMR spectral data (absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Properties

IUPAC Name

5-[(4-methoxyphenyl)sulfanylmethyl]-2-(morpholin-4-ylmethyl)-4-phenyl-1,2,4-triazole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-26-18-7-9-19(10-8-18)29-15-20-22-24(16-23-11-13-27-14-12-23)21(28)25(20)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKOHLPVBPRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, often using methoxyphenyl halides.

    Attachment of the Morpholine Moiety: The morpholine moiety is attached through a nucleophilic substitution reaction, typically using morpholine and an appropriate leaving group.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

Formation of the Triazole Core

Mechanism :

  • Step 1 : Reaction of carbohydrazides (e.g., thiophene-2-carbohydrazide) with haloaryl isothiocyanates to form intermediates like N-aryl-hydrazine-1-carbothioamides .

  • Step 2 : Cyclization under basic conditions (e.g., aqueous NaOH) to yield 2,4-dihydro-3H-1,2,4-triazole-3-thiones .

Reagent Condition Product
Haloaryl isothiocyanateEthanol, heatingIntermediate hydrazine-1-carbothioamide
NaOH (aqueous)HeatingTriazole-3-thione core

Functionalization of the Phenyl Group

Mechanism :

  • Step 1 : Introduction of a phenyl group at the 4-position during the triazole core formation via haloaryl isothiocyanates .

  • Step 2 : Potential further substitution (e.g., sulfonation, alkylation) to modify the phenyl group, though the target compound already includes a pre-substituted phenyl group.

Structural Insights

The compound’s structure includes:

  • Triazole-3-thione core : Stabilized by N–H···S hydrogen bonds and C–S···S chalcogen bonds, forming supramolecular sheets .

  • Sulfanyl group : Enhances reactivity and biological activity due to sulfur’s electron-donating properties .

  • Morpholinomethyl group : Contributes to solubility and potential interactions with biological targets (e.g., enzymes) .

Research Findings and Biological Relevance

  • Antimicrobial activity : Triazole-3-thiones often exhibit broad-spectrum activity due to their ability to disrupt microbial enzymes .

  • Cancer chemoprevention : Sulfanyl-substituted triazoles show promise in overcoming drug-resistant mutations (e.g., K103-related NNRTI resistance) .

  • Synthetic versatility : Diverse substitution patterns (e.g., haloaryl, methoxyphenyl) enable tuning of physicochemical and pharmacological properties .

Scientific Research Applications

Anticancer Activity

Compound A has shown promising anticancer properties in various studies. Notably:

  • It demonstrated significant cytotoxic effects against several cancer cell lines, including SK-OV-3 (ovarian cancer) and MCF-7 (breast cancer). The IC50 value for SK-OV-3 was reported as 19.5 µM, indicating substantial potency against this cell line .
  • Structure–activity relationship (SAR) studies suggest that modifications on the phenyl ring influence its anticancer efficacy, highlighting the importance of substituents in enhancing biological activity .

Antimicrobial Properties

Research indicates that triazole derivatives can possess antimicrobial activity:

  • Compound A has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest it may inhibit the growth of certain pathogens, although further studies are needed to quantify this activity and elucidate mechanisms .

Anti-inflammatory Effects

Triazole compounds are often explored for their anti-inflammatory properties:

  • Early investigations into compound A suggest potential inhibition of inflammatory pathways, although specific mechanisms remain to be fully characterized. This aspect warrants further exploration in preclinical models .

Study 1: Anticancer Efficacy

In a controlled study examining the cytotoxic effects of compound A on cancer cell lines:

  • Objective : To assess the compound's effectiveness against ovarian and breast cancer cells.
  • Methodology : Cells were treated with varying concentrations of compound A, and viability was measured using MTT assays.
  • Results : Compound A exhibited a dose-dependent reduction in cell viability, with significant effects noted at concentrations above 10 µM.

Study 2: Antimicrobial Activity

A separate study focused on the antimicrobial properties:

  • Objective : To evaluate the inhibitory effects of compound A on bacterial growth.
  • Methodology : Bacterial cultures were treated with compound A and assessed using disk diffusion methods.
  • Results : Compound A demonstrated zones of inhibition against selected gram-positive bacteria, indicating potential as an antimicrobial agent.

Data Summary

PropertyObserved EffectReference
Anticancer ActivityIC50 = 19.5 µM (SK-OV-3)
Antimicrobial ActivityInhibition against gram-positive bacteria
Anti-inflammatory PotentialNeeds further investigation

Mechanism of Action

The mechanism of action of 5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol) Tautomeric Form
Target Compound 2-(Morpholinomethyl), 5-[(4-methoxyphenyl)sulfanylmethyl], 4-phenyl Thione, morpholine, methoxyphenyl ~443.56 Thione
4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-2H-1,2,4-triazole-3(4H)-thione 4-(2,4-Difluorophenyl), 5-(phenylsulfonylphenyl) Sulfonyl, difluorophenyl ~458.44 Thione
5-(4-Fluorophenyl)-4-(2-methylcyclohexyl)-4H-1,2,4-triazole-3-thiol 4-(2-Methylcyclohexyl), 5-(4-fluorophenyl) Thiol, cyclohexyl ~303.42 Thiol
2,4-Dihydro-5-(4-chlorophenyl)-2-methyl-4-propyl-3H-1,2,4-triazole-3-thione 2-Methyl, 4-propyl, 5-(4-chlorophenyl) Chlorophenyl, alkyl ~283.78 Thione

Key Observations :

  • Solubility: The morpholinomethyl group in the target compound improves aqueous solubility compared to alkyl (e.g., propyl ) or cyclohexyl substituents.
  • Tautomerism : Thione forms dominate in compounds with bulky substituents (e.g., phenylsulfonyl ), while thiol tautomers are observed in simpler analogs .

Comparison with Analogs :

  • Compound [7–9] (): Synthesized without S-alkylation, retaining a hydrogen at position 3.
  • Compound [10–15] (): Feature phenyl/4-fluorophenyl ethanone groups instead of morpholinomethyl, reducing polarity.

Bioactivity and Molecular Similarity

While direct bioactivity data for the target compound is unavailable, insights can be inferred from structurally related triazole-thiones:

  • Antifungal Activity : Analogs with sulfonyl groups (e.g., [4]) show moderate activity against Candida albicans (MIC = 32–64 µg/mL) .
  • Enzyme Binding : Molecular docking studies suggest that substituents like morpholine improve binding to cytochrome P450 enzymes due to hydrogen bonding .

Similarity Metrics :

  • Tanimoto Coefficient: The target compound shares a Murcko scaffold with [4] and [13], but diverges in sidechains (morpholinomethyl vs. sulfonyl/alkyl), yielding a Tanimoto score of ~0.65 .
  • Bioactivity Clustering : Compounds with aryl sulfonyl groups cluster separately from those with morpholine/alkyl chains, indicating divergent modes of action .

Biological Activity

5-{[(4-Methoxyphenyl)Sulfanyl]Methyl}-2-(Morpholinomethyl)-4-Phenyl-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound's structure features a triazole ring substituted with a morpholinomethyl group and a methoxyphenyl sulfanyl moiety. The synthesis typically involves multi-step reactions starting from simpler triazole derivatives. For instance, mercapto-substituted 1,2,4-triazoles are synthesized through reactions involving thiosemicarbazides and various aldehydes or isothiocyanates .

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation. For example, derivatives of triazole-thiones have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 6.2 μM to 43.4 μM .

Compound Cell Line IC50 (μM)
Triazole Derivative AMCF-7 (Breast)27.3
Triazole Derivative BHCT-116 (Colon)6.2

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. Studies have shown that compounds in this class can effectively inhibit the growth of various bacteria and fungi. The presence of sulfur in the triazole structure enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been documented in several studies. Compounds similar to the one exhibit inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their utility in treating inflammatory diseases .

The biological activity of triazoles often stems from their ability to interact with specific biological targets. For example:

  • Anticancer Mechanism : Triazoles may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways involved in cell survival.
  • Antimicrobial Mechanism : The compounds may inhibit DNA synthesis or disrupt membrane integrity in bacteria and fungi.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a closely related triazole derivative on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability at concentrations as low as 27.3 μM, suggesting potential for further development as an anticancer agent .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various triazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that some derivatives exhibited comparable efficacy to standard antibiotics .

Q & A

Basic: How can researchers optimize the synthesis of this triazole-thione derivative?

Methodological Answer:
A factorial design approach is recommended to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between variables. Post-synthesis, purity should be confirmed via LC-MS and elemental analysis, while structural validation requires ¹H/¹³C-NMR and FT-IR spectroscopy. Evidence from similar triazole-thione syntheses suggests that morpholinomethyl substituents may require controlled pH conditions to prevent decomposition .

Advanced: What computational strategies resolve contradictions between experimental and predicted reactivity of the sulfanyl-methyl group?

Methodological Answer:
When experimental data (e.g., unexpected regioselectivity) conflicts with DFT-predicted reaction pathways, researchers should:

Re-optimize computational models using higher-level basis sets (e.g., B3LYP/6-311++G(d,p)).

Validate with ab initio molecular dynamics (AIMD) to account for solvent effects.

Cross-reference crystallographic data (e.g., C-S bond lengths) from analogous compounds .

Basic: Which spectroscopic techniques are essential for characterizing the morpholinomethyl moiety?

Methodological Answer:

  • ¹H-NMR : Identify morpholine protons (δ 2.4–3.8 ppm, multiplet) and methylene bridges (δ 3.5–4.5 ppm).
  • ¹³C-NMR : Confirm morpholine carbons (δ 45–70 ppm) and thiocarbonyl (C=S, δ 160–180 ppm).
  • X-ray crystallography : Resolve spatial orientation of the morpholine ring relative to the triazole core .

Advanced: How can AI-driven simulations improve the prediction of biological activity for this compound?

Methodological Answer:
Integrate COMSOL Multiphysics with machine learning models to simulate ligand-receptor binding dynamics. Train algorithms on ADME datasets (e.g., bioavailability, logP) and validate via in vitro assays (e.g., enzyme inhibition). AI can also optimize synthetic routes by predicting side reactions in silico .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative strains.
  • Antioxidant : DPPH/ABTS radical scavenging assays.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293).
    Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements .

Advanced: How should researchers address non-reproducible results in triazole-thione synthesis?

Methodological Answer:

Document variables : Track humidity, reagent lot numbers, and stirring rates.

Validate intermediates : Use TLC/HPLC at each step.

Statistical analysis : Apply ANOVA to identify significant outliers.

Replicate : Repeat under controlled conditions with independent labs .

Basic: What theoretical frameworks guide mechanistic studies of the triazole-thione’s reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory : Predict electrophilic/nucleophilic sites via HOMO-LUMO gaps.
  • Hammett Equation : Correlate substituent effects (e.g., 4-methoxyphenyl) on reaction rates.
  • DFT : Model transition states for sulfanyl group substitution reactions .

Advanced: How can interdisciplinary approaches enhance understanding of this compound’s physicochemical properties?

Methodological Answer:

  • Chemical Biology : Use fluorescent probes to track cellular uptake.
  • Materials Science : Assess thermal stability via TGA-DSC.
  • Environmental Chemistry : Study photodegradation pathways using HPLC-QTOF.
    Collaborate with computational chemists to integrate multi-scale modeling .

Basic: What training is required to conduct rigorous research on this compound?

Methodological Answer:

  • Core Courses : Organic synthesis, spectroscopy, and statistical design (e.g., CHEM 416: Chemical Biology Methods).
  • Lab Skills : Master Schlenk techniques for air-sensitive reactions and HPLC method development.
  • Ethics : Complete IRB/IACUC training for biological studies .

Advanced: How can researchers design a study to investigate structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Library Design : Synthesize analogs with varied substituents (e.g., halogenation at the phenyl ring).

High-Throughput Screening : Use 96-well plates for parallel biological testing.

QSAR Modeling : Employ PLS regression to correlate descriptors (logP, polar surface area) with activity.

Validate : Cross-check with molecular docking (e.g., AutoDock Vina) against target proteins .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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5-{[(4-METHOXYPHENYL)SULFANYL]METHYL}-2-(MORPHOLINOMETHYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE

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